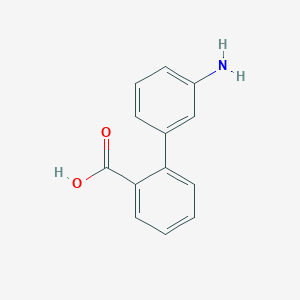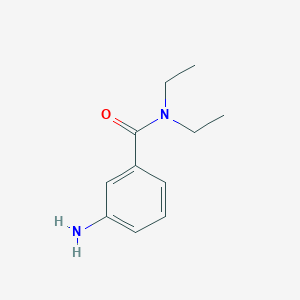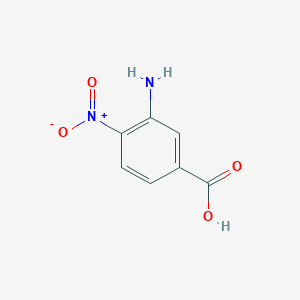![molecular formula C14H18N2 B112977 [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine CAS No. 756435-66-2](/img/structure/B112977.png)
[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine: is an organic compound with the molecular formula C14H18N2 It is a derivative of naphthalene and is characterized by the presence of two methyl groups attached to the nitrogen atoms of the ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 1-naphthylamine with 2-chloroethanamine: This method involves the nucleophilic substitution reaction where 1-naphthylamine reacts with 2-chloroethanamine under controlled conditions to form [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine.
Reaction of 1-bromonaphthalene with ethylenediamine: In this method, 1-bromonaphthalene reacts with ethylenediamine, followed by methylation of the resulting product to obtain this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed:
Oxidation products: Oxidized derivatives of the naphthalene ring.
Reduction products: Reduced forms of the ethane-1,2-diamine moiety.
Substitution products: Various substituted derivatives depending on the substituting agents used.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in organic synthesis as an intermediate for the preparation of other compounds.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of dyes and pigments due to its chromophoric properties.
- Applied in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical and physiological effects. The pathways involved in these interactions are often complex and depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-dimethyl-1-naphthylamine: Similar structure but lacks the ethane-1,2-diamine moiety.
1-naphthylamine: Lacks the dimethyl and ethane-1,2-diamine groups.
Ethylenediamine: Lacks the naphthalene ring and dimethyl groups.
Uniqueness: [2-amino-1-(naphthalen-1-yl)ethyl]dimethylamine is unique due to the presence of both the naphthalene ring and the dimethylated ethane-1,2-diamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-1-naphthalen-1-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYSDVTOUQHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)






![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)





